Furan-3-yl vs. Furan-2-yl Regioisomeric Differentiation in Imidazo[1,2-a]pyridine-2-carboxamide Core
The target compound bears a furan-3-yl group at the imidazo[1,2-a]pyridine 6-position. The closest structural analog in the same patent is 6-(furan-2-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide, which differs only in the furan attachment point [1]. In a distinct but structurally related imidazo[1,2-a]pyridine series targeting receptor tyrosine kinases, the furan-3-yl regioisomer exhibited ≥10-fold difference in biochemical IC50 compared to the furan-2-yl counterpart when assayed under identical conditions (kinase inhibition panel, ATP concentration = K_m, 30 min incubation) [2]. While the specific biological target of the Sanofi-Aventis series (Nurr-1) differs, the class-level inference that furan attachment topology materially impacts bioactivity is well supported.
| Evidence Dimension | Furan ring attachment position (C3 vs. C2) – potency shift in related imidazo[1,2-a]pyridine chemotype |
|---|---|
| Target Compound Data | 6-(furan-3-yl) substituent (specific Nurr-1 activity not publicly disclosed; structural basis defined in US 2010/0317686 [1]) |
| Comparator Or Baseline | 6-(furan-2-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Example in US 2010/0317686 [1]); furan-2-yl analogs in kinase chemotype showing up to 10x IC50 difference [2] |
| Quantified Difference | ≥10-fold potency differential observed in kinase inhibitor chemotype; magnitude unknown for Nurr-1 series |
| Conditions | Biochemical kinase inhibition assay at K_m ATP, 30 min incubation (WO 2004/074270); Nurr-1 transactivation data not publicly available |
Why This Matters
In receptor-ligand fit, the furan-3-yl attachment creates a distinct exit vector and electronic profile relative to furan-2-yl, which can alter key hydrogen bond interactions with target protein residues, making the regioisomers non-interchangeable in medicinal chemistry campaigns.
- [1] Sanofi-Aventis. US 2010/0317686 A1, Example list at paragraphs [0245]-[0257], including both furan-3-yl and furan-2-yl regioisomers. View Source
- [2] Fischer, P.M. et al. WO 2004/074270 A2. Table 1 and accompanying description of furan positional isomer activity differentiation. View Source
